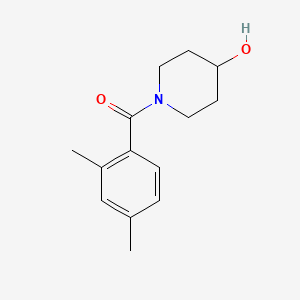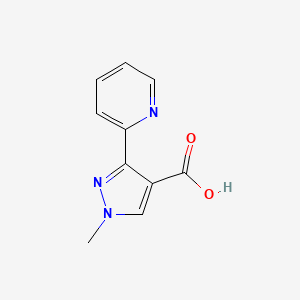![molecular formula C9H18Cl2N4O B1461855 [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride CAS No. 1803566-58-6](/img/structure/B1461855.png)
[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride
Übersicht
Beschreibung
“[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride” is a chemical compound with the CAS Number: 1803566-58-6 . It has a molecular weight of 269.17 . The compound is in the form of a powder and is stored at room temperature .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, which includes “[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride”, has been a focus of attention for a long time . Oxadiazole is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom . Oxadiazole derivatives exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic and anticancer activities .Molecular Structure Analysis
The IUPAC name of the compound is (1-((1,2,4-oxadiazol-3-yl)methyl)piperidin-3-yl)methanamine dihydrochloride . The InChI code is 1S/C9H16N4O.2ClH/c10-4-8-2-1-3-13(5-8)6-9-11-7-14-12-9;;/h7-8H,1-6,10H2;2*1H .Physical And Chemical Properties Analysis
“[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The 1,2,4-oxadiazole moiety is a significant pharmacophore in medicinal chemistry. It exhibits a wide spectrum of biological activities, making it an excellent candidate for drug development. The derivatives of 1,2,4-oxadiazole have been explored for their potential as enzyme inhibitors, which can lead to the development of new therapeutic agents .
Anticancer Research
Compounds containing the 1,2,4-oxadiazole ring have been studied for their anticancer properties. They are known to inhibit specific cancer biological targets, such as telomerase activity and various enzymes crucial for cancer cell proliferation. This makes them valuable for designing novel anticancer drugs .
Agricultural Applications
The derivatives of 1,2,4-oxadiazole have shown a broad spectrum of agricultural biological activities. They have been synthesized and evaluated for their effectiveness as chemical pesticides, showing promising results against plant diseases and pests, which pose a significant threat to food security .
Antimicrobial Activity
Research has indicated that 1,2,4-oxadiazole derivatives can exhibit strong antibacterial effects on various bacterial strains. This includes pathogens like Xanthomonas oryzae, which affects rice plants, indicating the potential for these compounds to be developed into novel antibacterial agents .
Antifungal and Nematocidal Activity
In addition to their antibacterial properties, certain 1,2,4-oxadiazole derivatives have demonstrated moderate antifungal and nematocidal activities. This suggests their use in developing treatments for fungal infections and nematode infestations in agriculture .
Molecular Docking and SAR Studies
1,2,4-oxadiazole derivatives are also used in molecular docking and structure-activity relationship (SAR) studies. These studies help in understanding the interaction between the compound and its biological target, which is crucial for rational drug design .
Safety and Hazards
Wirkmechanismus
Target of Action
Oxadiazoles and piperidines are found in a variety of bioactive compounds and drugs, suggesting that they may interact with multiple targets . .
Mode of Action
The mode of action of “[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride” would depend on its specific targets. Oxadiazoles and piperidines can have diverse modes of action depending on their structure and the context in which they are used .
Eigenschaften
IUPAC Name |
[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c10-4-8-2-1-3-13(5-8)6-9-11-7-14-12-9;;/h7-8H,1-6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJRPTSQSJDOTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NOC=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine](/img/structure/B1461772.png)

![2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B1461780.png)

![N-[1-(2-fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1461784.png)
![1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1461787.png)






![methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1461794.png)
